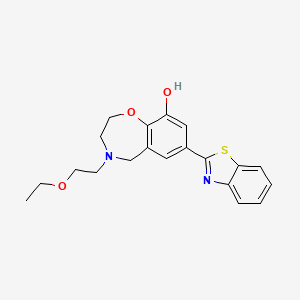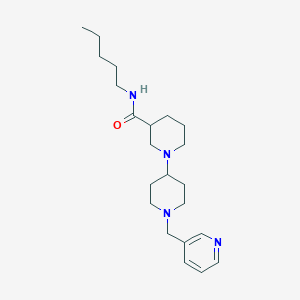![molecular formula C24H20N2O3 B5496172 3-(2-methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5496172.png)
3-(2-methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone, also known as C.I. 61570, is a synthetic organic compound that belongs to the class of quinazolinone derivatives. It has attracted the attention of researchers due to its potential applications in the field of medicine, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 3-(2-methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been reported to modulate various signaling pathways, such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes, such as topoisomerase IIα, protein kinase C, and carbonic anhydrase. It has also been shown to modulate the expression of various genes, such as Bcl-2, Bax, and p53. In addition, it has been found to induce cell cycle arrest and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its high potency and selectivity against cancer cells. It has also been found to exhibit low toxicity towards normal cells. However, one of the limitations is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 3-(2-methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone. One of the directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in combination therapy with other anticancer agents. Furthermore, the exploration of its mechanism of action and the identification of its molecular targets could provide insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-(2-methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone can be achieved through various methods. One of the commonly used methods is the reaction of 2-aminobenzophenone with 4-methoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid. The reaction yields this compound as a yellow solid with a melting point of 285-287°C.
Applications De Recherche Scientifique
3-(2-methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, it has shown promising results in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and inflammation.
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-28-18-14-11-17(12-15-18)13-16-23-25-20-8-4-3-7-19(20)24(27)26(23)21-9-5-6-10-22(21)29-2/h3-16H,1-2H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQMVKQEQARCJS-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-N'-{[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl}urea](/img/structure/B5496096.png)
![2-(1H-benzimidazol-2-ylthio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B5496099.png)
![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5496109.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-6-nitrophenyl acetate](/img/structure/B5496110.png)
![N-(4-methylphenyl)-4-[5-(2-thienyl)-2H-tetrazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5496114.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]benzenesulfonamide](/img/structure/B5496118.png)

![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]cyclopropanecarboxamide](/img/structure/B5496156.png)

![1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5496164.png)
![5-isopropyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5496177.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5496180.png)
![N'-[(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5496185.png)
![ethyl 2-{5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5496191.png)